Methods and Technical Details
The synthesis of Rp-8-pCPT-cGMP sodium involves several key chemical reactions. The process begins with the modification of cyclic guanosine monophosphate, where the hydrogen atom at the 8-position of the purine ring is replaced by a p-chlorophenylthio group. Additionally, one of the exocyclic oxygen atoms in the cyclic phosphate moiety is modified by sulfur. This synthetic route enhances the compound's lipophilicity and membrane permeability, which are critical for its biological activity .
The compound is typically produced in a sodium salt form, which can be crystallized or lyophilized for stability. The synthesis requires careful control of reaction conditions to maintain purity and efficacy .
Structure and Data
The molecular formula for Rp-8-pCPT-cGMP sodium is C₁₆H₁₄ClN₅NaO₆PS₂, with a molecular weight of approximately 525.86 g/mol. Its structure features a purine base with a p-chlorophenylthio group at the 8-position and a phosphorothioate modification at the phosphate group .
The structural representation includes:
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₄ClN₅NaO₆PS₂ |
Molecular Weight | 525.86 g/mol |
CAS Number | 208445-07-2 |
InChI Key | JERAACMSJYSCBY-OZOPYAHTSA-M |
SMILES | O=C1N=C(N)NC2=C1N=C(SC4=CC=C(Cl)C=C4)N2[C@@H]3OC@@([H])[C@]5([H])[C@H]3O |
Reactions and Technical Details
Rp-8-pCPT-cGMP sodium undergoes various chemical reactions, primarily substitution reactions due to its chlorophenylthio group. It exhibits resistance to metabolic degradation by cyclic nucleotide-responsive phosphodiesterases, which enhances its utility in biological studies .
Common reagents involved in its synthesis include sulfur-containing compounds and chlorophenylthio derivatives. The reactions are typically performed under controlled conditions to ensure high stability and purity of the final product .
Process and Data
Rp-8-pCPT-cGMP sodium acts primarily as a competitive inhibitor of cyclic guanosine monophosphate-dependent protein kinases, particularly targeting isoforms such as cGK Iα, cGK Iβ, and cGK II. Its mechanism involves binding to these kinases, thereby inhibiting their activity without affecting other pathways such as those regulated by cyclic adenosine monophosphate .
The inhibition of these kinases significantly impacts various signaling pathways, including:
Physical and Chemical Properties
Rp-8-pCPT-cGMP sodium exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Storage Temperature | -20°C |
Purity | ≥99% (HPLC) |
Scientific Uses
Rp-8-pCPT-cGMP sodium is widely utilized in scientific research for various applications:
This compound serves as an essential tool for researchers aiming to elucidate the complex roles of cyclic nucleotides in physiological processes .
Rp-8-pCPT-cGMPS exhibits distinct selectivity profiles across PKG isoforms due to divergent cyclic nucleotide-binding (CNB) domain architectures. The CNB-B domain of PKG Iα and Iβ features a solvent-accessible binding pocket with a unique π/π interaction site involving Arg285 (PKG Iβ numbering), which poorly accommodates the bulky 8-(4-chlorophenylthio) (pCPT) moiety. In contrast, the CNB-A domain of PKG II possesses an expanded β5/β6 hydrophobic pocket that optimally stabilizes the pCPT group via van der Waals interactions [1] [8]. This structural divergence results in significantly higher affinity for PKG II (Ki = 0.29–0.7 µM) compared to PKG I isoforms (Ki = 0.45–0.6 µM for PKG Iβ; 0.5 µM for PKG Iα) [4] [6] [9].
Table 1: Structural Determinants of Rp-8-pCPT-cGMPS Selectivity in PKG Isoforms
PKG Isoform | Binding Domain | Key Structural Features | Role in Selectivity |
---|---|---|---|
PKG Iα/Iβ | CNB-B | Open pocket; Arg285 π/π stacking | Weak pCPT accommodation; lower affinity |
PKG II | CNB-A | Expanded β5/β6 hydrophobic pocket | Optimal pCPT stabilization; higher affinity |
PKG Iα/Iβ | CNB-A | Steric constraints at C-terminus | Precludes bulky modifications at 8-position |
Rp-8-pCPT-cGMPS acts as a competitive antagonist at cGMP-binding sites of PKG isoforms, with inhibition constants (Ki) quantitatively profiled through surface plasmon resonance (SPR) and kinase activity assays:
The inhibitor demonstrates ≥10-fold selectivity for PKG over PKA (Ki = 8.3 µM) and minimal cross-reactivity with Epac-1 [4] [6]. Binding kinetics reveal slow dissociation rates from PKG II’s CNB-A domain, correlating with its prolonged inhibitory effects in cellular assays. In human platelets, 0.5 µM Rp-8-pCPT-cGMPS completely antagonizes PKG activation by 8-pCPT-cGMP without altering cAMP-dependent protein kinase activity [1] [3].
Table 2: Comparative Inhibition Constants (Ki) of PKG-Targeting Compounds
Inhibitor | PKG Iα (µM) | PKG Iβ (µM) | PKG II (µM) | PKA (µM) |
---|---|---|---|---|
Rp-8-pCPT-cGMPS | 0.50 | 0.45–0.60 | 0.29–0.70 | 8.3 |
Rp-8-Br-PET-cGMPS | 0.035 | 0.03 | 0.45–0.90 | 11.0 |
KT-5823 | 0.23 | Not reported | Not reported | >10 |
DT-2 (peptide) | 0.012 | Not reported | Not reported | 12.7–20.3 |
Beyond competitive cGMP displacement, Rp-8-pCPT-cGMPS exhibits partial agonist activity that allosterically modulates PKG autophosphorylation. Biochemical studies demonstrate that the compound induces ≈15–30% of maximal cGMP-dependent conformational activation in PKG Iα, as measured by hydrogen-deuterium exchange mass spectrometry [4]. This partial activation stems from:
Notably, this residual activity distinguishes Rp-8-pCPT-cGMPS from peptide inhibitors like DT-2, which completely suppresses basal PKG activity. In vascular studies, Rp-8-pCPT-cGMPS only marginally reverses 8-Br-cGMP-induced vasodilation in cerebral arteries, consistent with its inability to fully constrain constitutive PKG activity [3].
The phosphorothioate backbone modification (replacing non-bridging oxygen with sulfur at the cyclic phosphate) confers absolute resistance to mammalian phosphodiesterases (PDEs). Enzymatic degradation assays using PDE1, PDE5, and PDE9 confirm undetectable hydrolysis of Rp-8-pCPT-cGMPS after 24-hour incubation, whereas native cGMP is completely degraded within minutes [2] [7]. This stability arises from:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1